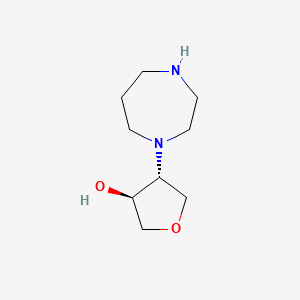

(3S,4R)-4-(1,4-diazepan-1-yl)oxolan-3-ol

Description

Properties

IUPAC Name |

(3S,4R)-4-(1,4-diazepan-1-yl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c12-9-7-13-6-8(9)11-4-1-2-10-3-5-11/h8-10,12H,1-7H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLCKZIESCBVHS-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2COCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCN(C1)[C@@H]2COC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3S,4R)-4-(1,4-diazepan-1-yl)oxolan-3-ol, often referred to as DOBAM, is an organic compound notable for its unique structural features, including a tetrahydrofuran ring and a diazepane moiety. Its molecular formula is C_{12}H_{19}N_{2}O_{2}, with a molecular weight of approximately 200.28 g/mol. This compound's stereochemistry is particularly significant, as the (3S,4R) configuration influences its biological activity and potential therapeutic applications.

Structural Characteristics

The compound's structure can be represented as follows:

Key Features:

- Tetrahydrofuran Ring: A five-membered ring that contributes to the compound's chemical stability and reactivity.

- Diazepane Moiety: A seven-membered ring that is commonly found in many pharmacologically active compounds, including benzodiazepines.

The biological activity of DOBAM is linked to its interactions with specific molecular targets such as enzymes and receptors. The diazepane ring allows for potential binding interactions that can modulate various biological pathways. Research indicates that compounds with similar structures may influence central nervous system functions, positioning DOBAM as a candidate for further pharmacological investigation.

Biological Activity and Applications

Research into the biological activity of DOBAM has revealed several potential applications:

- CNS Activity: Preliminary studies suggest that DOBAM may exhibit anxiolytic and sedative properties akin to those of benzodiazepines due to its structural similarities.

- Enzyme Inhibition: Compounds with similar structural motifs have been identified as potent inhibitors of farnesyltransferase, which plays a role in cancer progression .

- Drug Development: The compound's unique structure makes it a valuable candidate for drug discovery efforts targeting various diseases.

Comparative Analysis

A comparison of DOBAM with structurally similar compounds highlights its unique features:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-furanol | C_{12}H_{19}N_{2}O | Lacks the hydroxyl group at C3 |

| trans-4-(1,4-Diazepan-1-yl)tetrahydro-2-furanol | C_{12}H_{19}N_{2}O | Different positioning of functional groups |

| trans-4-(1,4-Diazepan-1-yl)tetrahydro-3-pyranol | C_{12}H_{19}N_{2}O | Contains a pyranol instead of furan |

DOBAM's distinct stereochemistry and the combination of both tetrahydrofuran and diazepane rings may confer unique chemical properties and biological activities not present in other related compounds .

Case Studies

Study on CNS Effects:

A study investigating the CNS effects of similar diazepane derivatives found that they exhibited significant anxiolytic effects in animal models. This suggests that DOBAM could potentially have similar pharmacological effects .

Enzyme Interaction Studies:

Research focused on enzyme interactions revealed that compounds with diazepane structures could effectively inhibit key enzymes involved in cancer progression. This opens avenues for DOBAM's use in cancer therapeutics .

Comparison with Similar Compounds

Key Observations:

Ring Size and Flexibility : The diazepane-containing compounds (7-membered ring) exhibit greater conformational flexibility compared to pyrrolidine analogs (5-membered ring), which may enhance binding to receptors with larger active sites .

Hydrogen-Bonding Capacity : The diazepane group provides two nitrogen centers for hydrogen bonding, whereas pyrrolidine offers only one. This difference could influence target selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(1,4-diazepan-1-yl)oxolan-3-ol typically involves the nucleophilic substitution reaction between a diazepane derivative and a tetrahydrofuran derivative. The key features of this synthetic approach are:

- Starting Materials: A suitable 1,4-diazepane derivative (often a protected or functionalized amine) and a tetrahydrofuran ring-containing precursor with a reactive leaving group.

- Catalysts: The reaction is generally catalyzed by mild Lewis acids or bases to promote ring opening or substitution without compromising stereochemical integrity.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to enhance nucleophilicity and solubility of reactants.

- Temperature: Moderate temperatures (typically 40–80 °C) are maintained to balance reaction rate and selectivity.

- Stereochemical Control: The trans stereochemistry (3S,4R) is achieved by controlling the reaction pathway, often through the use of chiral auxiliaries or selective catalysts to favor the desired diastereomer.

This synthetic methodology ensures high purity and yield of the target compound, suitable for further applications in medicinal chemistry and material science.

Industrial Production Methods

For large-scale synthesis, industrial production of this compound employs optimized continuous flow reactors that allow precise control of reaction parameters, leading to:

- Enhanced Yield: Continuous flow systems improve mixing and heat transfer, reducing side reactions.

- Cost Efficiency: Optimized reagent usage and reaction times lower production costs.

- Purification: Advanced purification techniques such as preparative chromatography and crystallization are used to achieve pharmaceutical-grade purity.

- Scalability: The process is scalable from gram to kilogram quantities without loss of stereochemical fidelity.

These industrial methods are designed to meet stringent quality standards while maintaining environmental and economic sustainability.

Chemical Reaction Analysis Relevant to Preparation

The compound’s preparation is often followed by or involves reactions that modify or confirm its structure:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | Potassium permanganate, controlled temperature | Conversion to ketones or aldehydes for structural verification or derivative synthesis |

| Reduction | Lithium aluminum hydride, mild conditions | Formation of alcohols or amines to explore functional group transformations |

| Substitution | Various nucleophiles/electrophiles, catalysts | Generation of derivatives for SAR studies or improved pharmacological profiles |

These reactions are integral to both the preparation and application phases of the compound’s lifecycle.

Summary Data Table of Preparation Parameters

| Parameter | Description/Value | Notes |

|---|---|---|

| Starting Materials | Diazepane derivative + tetrahydrofuran derivative | Must be of high purity for stereoselectivity |

| Catalyst | Lewis acids/bases (e.g., ZnCl2, triethylamine) | Facilitates nucleophilic substitution |

| Solvent | DMF, acetonitrile | Polar aprotic solvents preferred |

| Temperature Range | 40–80 °C | Moderate to balance rate and selectivity |

| Reaction Time | Several hours (typically 4–12 h) | Depends on scale and catalyst efficiency |

| Purification Method | Chromatography, crystallization | Ensures high purity and stereochemical integrity |

| Industrial Technique | Continuous flow reactors | For scalability and cost efficiency |

Research Findings and Notes

- The stereochemical outcome (3S,4R) is critical and achieved through controlled reaction conditions and sometimes chiral catalysts or auxiliaries.

- Industrial synthesis favors continuous flow technology to optimize yield and reduce waste.

- The compound serves as a versatile intermediate for further functionalization in medicinal chemistry.

- The reaction conditions are mild enough to preserve the sensitive tetrahydrofuran ring and the diazepane moiety without ring opening or degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.